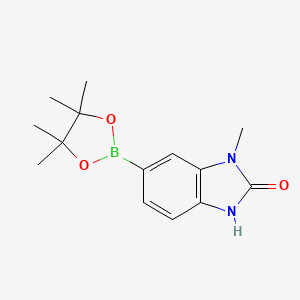
1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Overview
Description
The compound “1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a unique chemical provided by Sigma-Aldrich . It has an empirical formula of C13H18BN3O2 and a molecular weight of 259.11 . The compound is solid in form .
Molecular Structure Analysis
The compound has a SMILES string representation of CN1N=NC2=C1C=C(B3OC©(C(O3)C)C)C=C2 . This provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in form . It has an empirical formula of C13H18BN3O2 and a molecular weight of 259.11 . The compound’s SMILES string is CN1N=NC2=C1C=C(B3OC©(C(O3)C)C)C=C2 , which provides a textual representation of its molecular structure.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure : Compounds containing 1,3,2-dioxaborolan-2-yl groups, such as 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, are synthesized through substitution reactions. These compounds are analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The confirmation of their structures involves density functional theory (DFT) calculations, highlighting their physicochemical properties (Huang et al., 2021).
Vibrational Properties Studies : Research includes the study of vibrational properties of compounds with 1,3,2-dioxaborolan-2-yl groups. Spectroscopic data (UV-Visible, NMR), geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals are analyzed using DFT and time-dependent DFT (TD-DFT) calculations. This provides insights into the molecular structure and properties of these compounds (Wu et al., 2021).
Polymer Synthesis
Conjugated Polymers : These compounds are used in the synthesis of conjugated polymers, especially in processes like palladium-catalyzed Suzuki coupling. They play a role in creating polymers with specific properties like luminescence and electrical conductivity, making them suitable for applications in electronics and materials science (Grigoras & Antonoaia, 2005).
Semiconducting Polymers : The synthesis of semiconducting polymers using compounds like this compound is a significant area of research. These polymers have high performance and are useful in various electronic devices (Kawashima et al., 2013).
Drug Development and Molecular Interaction Studies
Synthesis of Antimicrobial and Antifungal Agents : Some research focuses on synthesizing compounds with antimicrobial and antifungal activities, utilizing the structural features of 1,3,2-dioxaborolan-2-yl derivatives (Pejchal et al., 2015).
Structural Characterization in Drug Synthesis : The molecular structure of these compounds is also essential in the synthesis of other drugs, such as antitubercular agents. Their structures are often confirmed through X-ray and DFT studies, which are critical in understanding their interaction with biological targets (Richter et al., 2023).
Safety and Hazards
properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)9-6-7-10-11(8-9)17(5)12(18)16-10/h6-8H,1-5H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNNSOFMCNKQNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944805-83-8 | |
| Record name | 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



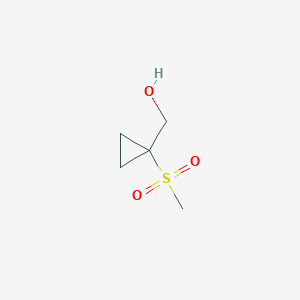


![2-[5-Fluoro-2-(toluene-4-sulfonylimino)-2H-pyridin-1-yl]-acetamide](/img/structure/B1442105.png)
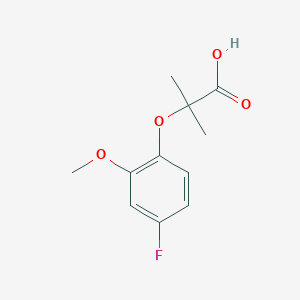

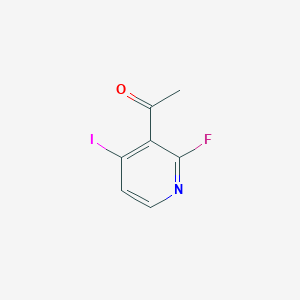
![5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442113.png)
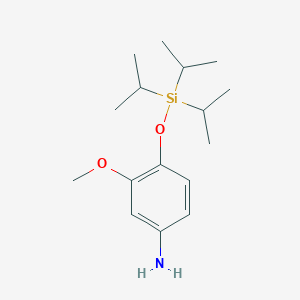
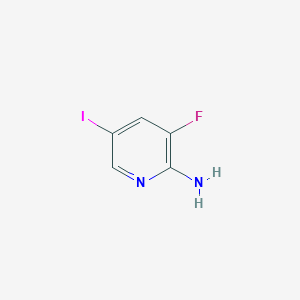

![1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1442120.png)
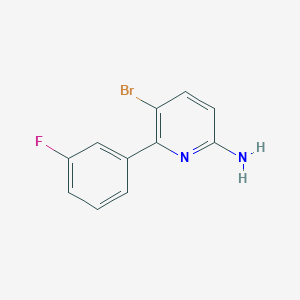
![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide](/img/structure/B1442122.png)